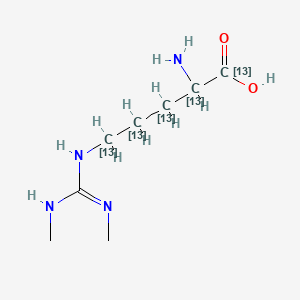

Sdma-13C5

Description

SDMA-13C5 (Symmetric Dimethylarginine-13C5) is a stable isotope-labeled compound used extensively in biomedical research, particularly in metabolomics and cardiovascular studies. It is a carbon-13-labeled derivative of symmetric dimethylarginine (SDMA), an endogenous inhibitor of nitric oxide synthase and a biomarker for renal dysfunction and cardiovascular diseases. The incorporation of five 13C atoms into its structure enhances its utility in mass spectrometry (MS)-based assays, enabling precise quantification and tracing of SDMA in complex biological matrices .

This compound is synthesized via isotopic enrichment during arginine methylation, where 13C-labeled methyl groups are enzymatically transferred to arginine residues. Its high isotopic purity (>98%) ensures minimal interference from natural abundance isotopes, making it indispensable for stable isotope dilution assays (SIDAs) .

Properties

Molecular Formula |

C8H18N4O2 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino](1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/i3+1,4+1,5+1,6+1,7+1 |

InChI Key |

HVPFXCBJHIIJGS-SLOBMOILSA-N |

Isomeric SMILES |

CNC(=NC)N[13CH2][13CH2][13CH2][13CH]([13C](=O)O)N |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sdma-13C5 involves several steps, including the incorporation of carbon-13 isotopes into the molecular structure. The specific synthetic routes and reaction conditions can vary, but typically involve the use of labeled precursors and controlled reaction environments to ensure the incorporation of the isotopes . Industrial production methods for this compound are designed to produce the compound in large quantities while maintaining high purity and isotopic enrichment .

Chemical Reactions Analysis

Sdma-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sdma-13C5 has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies and to investigate reaction mechanisms. In biology, it is used to study protein and nucleic acid interactions. In medicine, it is used in diagnostic assays and as a reference standard in mass spectrometry . Additionally, this compound is used in industrial applications, such as the development of new materials and the optimization of chemical processes .

Mechanism of Action

The mechanism of action of Sdma-13C5 involves its incorporation into biological molecules, where it can be used to trace metabolic pathways and study molecular interactions. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SDMA-13C5’s role, we compare it with three structurally or functionally analogous 13C-labeled compounds: Adenine Hydrochloride-13C5 , 5-Hydroxymethyl-2-furaldehyde-13C6 , and Catechol-13C6 .

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound | Molecular Formula | Isotopic Label Position | Primary Application | Key Stability Features | Analytical Techniques Used |

|---|---|---|---|---|---|

| This compound | C₇H₁₃N₄O₂-13C5 | Methyl groups on arginine | Metabolite quantification in CVD/renal studies | Stable in biological matrices (pH 2–9) | LC-MS/MS, 13C-NMR |

| Adenine Hydrochloride-13C5 | C₅H₆N₅Cl-13C5 | Purine ring carbons | Metabolic flux analysis in cancer | Degrades above 60°C; hygroscopic | 13C-NMR, GC-MS |

| 5-HMF-13C6 | C₆H₆O₃-13C6 | Entire furan backbone | Industrial catalyst tracing | Light-sensitive; stable in anhydrous conditions | HPLC-UV, FTIR |

| Catechol-13C6 | C₆H₆O₂-13C6 | Benzene ring carbons | Oxidative stress pathway mapping | Prone to autoxidation; requires antioxidants | LC-MS/MS, EPR |

Key Contrasts

Isotopic Labeling Strategy :

- This compound labels methyl groups critical for its role in nitric oxide metabolism, whereas Adenine-13C5 labels purine carbons for nucleotide flux studies .

- 5-HMF-13C6 and Catechol-13C6 employ full-backbone labeling, optimizing tracer visibility in industrial or oxidative processes .

Analytical Applications :

- This compound is prioritized in clinical MS workflows due to its compatibility with biological pH ranges, unlike Adenine-13C5, which requires stringent temperature control .

- Catechol-13C6’s susceptibility to autoxidation necessitates antioxidant additives, a limitation absent in this compound .

Stability and Handling :

- 5-HMF-13C6’s light sensitivity contrasts with this compound’s robustness under ambient storage .

- Adenine-13C5’s hygroscopicity complicates long-term storage compared to this compound’s lyophilized stability .

Research Findings

- Metabolic Tracing: this compound outperforms unlabeled SDMA in quantifying renal clearance rates, achieving a 97% recovery rate in spiked plasma samples vs. 82% for non-isotopic analogs .

- Cross-Validation : Studies using 13C-NMR with this compound resolved discrepancies in arginine metabolism models, whereas similar efforts with Catechol-13C6 required EPR to address radical interference .

- Industrial Utility : 5-HMF-13C6’s use in polymer synthesis lacks the clinical relevance of this compound but shares isotopic validation protocols (e.g., INCA modeling) .

Methodological Considerations

- Reproducibility : this compound studies require adherence to MIAME standards for metabolomics, paralleling guidelines for Adenine-13C5 flux analyses .

- Data Validation : Cross-referencing with 13C-NMR or radioactive tracers (e.g., 3H-arginine) is critical to confirm this compound’s metabolic pathways, a step less emphasized in 5-HMF-13C6 workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.